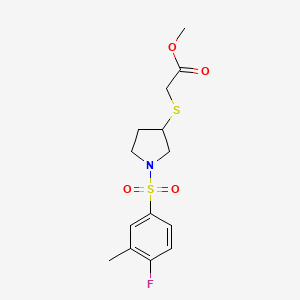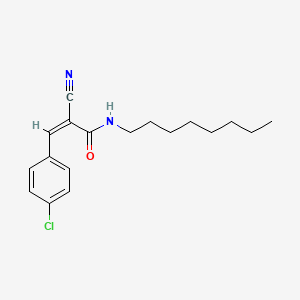
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide, also known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications. The compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. However, CP-47,497 is more potent than THC and has been found to have a higher affinity for cannabinoid receptors.
Mechanism of Action
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, inflammation, and mood. The compound binds to cannabinoid receptors, particularly CB1 receptors, which are primarily found in the central nervous system. This binding activates the receptors, leading to a cascade of signaling events that ultimately result in the compound's therapeutic effects.
Biochemical and Physiological Effects
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide has been found to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. The compound has also been found to have anticonvulsant and neuroprotective effects, which may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide has several advantages in laboratory experiments, including its high potency and selectivity for cannabinoid receptors. However, the compound's synthetic nature may limit its use in some experiments, as it may not accurately reflect the effects of natural cannabinoids found in cannabis.
Future Directions
There are several future directions for research on (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide, including its potential use in the treatment of various conditions, such as pain, inflammation, and neurological disorders. Further research is also needed to better understand the compound's mechanism of action and potential side effects. Additionally, research on the use of (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide in combination with other compounds may lead to the development of more effective therapies for various conditions.
Synthesis Methods
The synthesis of (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide involves several steps, starting with the reaction of 4-chlorobenzonitrile with octylmagnesium bromide to form 4-octylbenzonitrile. The resulting compound is then reacted with 3-chloropropionyl chloride to form 3-(4-chlorophenyl)-2-cyano-N-octylprop-2-enamide, which is the precursor to (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide. The final step involves the isomerization of the precursor compound to form (Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide.
Scientific Research Applications
(Z)-3-(4-Chlorophenyl)-2-cyano-N-octylprop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. The compound has been found to have analgesic and anti-inflammatory effects, which may be useful in the treatment of various conditions, including arthritis, multiple sclerosis, and neuropathic pain.
properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-cyano-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-2-3-4-5-6-7-12-21-18(22)16(14-20)13-15-8-10-17(19)11-9-15/h8-11,13H,2-7,12H2,1H3,(H,21,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJPHHFVBPMDCX-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2834804.png)
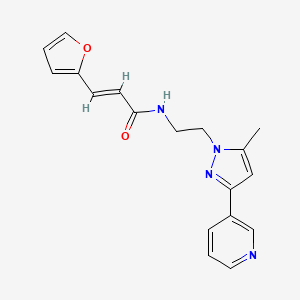
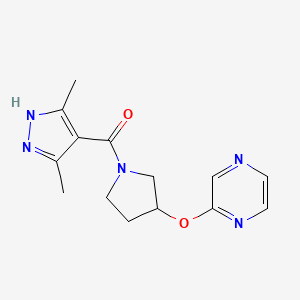
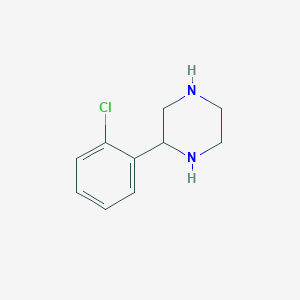
![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)
![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2834815.png)

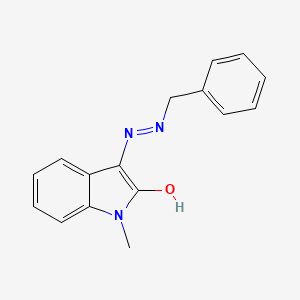
![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)
